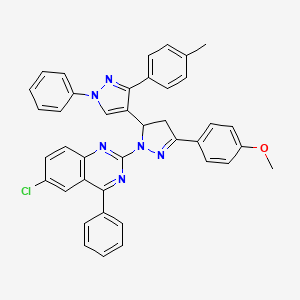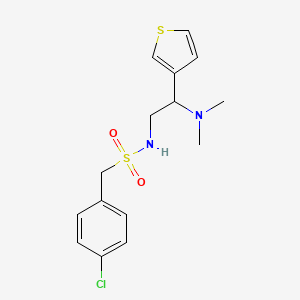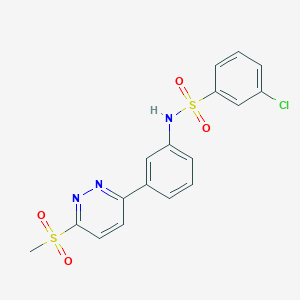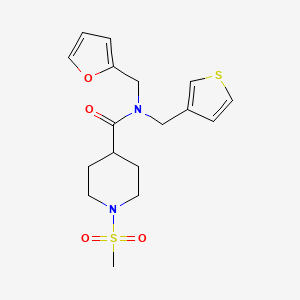
3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid: is a heterocyclic compound featuring a thiophene ring substituted with difluoromethyl, dimethyl, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. The reaction conditions often require the presence of a base and a suitable solvent, such as tetrahydrofuran or dimethyl sulfoxide, under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of difluoromethyl-4,5-dimethylthiophene-2-carboxylic acid derivatives.
Reduction: Formation of difluoromethyl-4,5-dimethylthiophene-2-methanol or aldehyde derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique difluoromethyl group can impart desirable properties, such as increased lipophilicity and metabolic stability, to the target molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. The difluoromethyl group can enhance the bioavailability and efficacy of pharmaceutical agents .
Industry: In the agrochemical industry, derivatives of this compound are investigated for their potential as fungicides and herbicides. The presence of the difluoromethyl group can improve the activity and selectivity of these agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid depends on its specific application. In the context of fungicides, it may inhibit key enzymes involved in fungal metabolism, such as succinate dehydrogenase. The difluoromethyl group can interact with the active site of the enzyme, leading to its inhibition and subsequent fungal cell death .
Comparación Con Compuestos Similares
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
- 3-(Difluoromethyl)-1-methylpyrazoline-4-carboxylic acid
Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid is unique due to the presence of both difluoromethyl and dimethyl groups on the thiophene ring. This combination can result in distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets .
Propiedades
IUPAC Name |
3-(difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-3-4(2)13-6(8(11)12)5(3)7(9)10/h7H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQSEKKMMNFGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(F)F)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2353752.png)

![1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2353754.png)
![2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2353755.png)
![2-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2353756.png)


![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)


![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2353766.png)
![ethyl 7-(furan-2-ylmethyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2353767.png)

